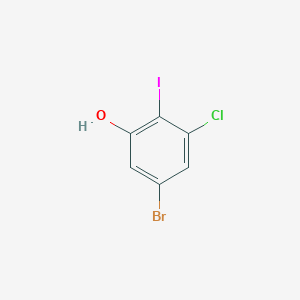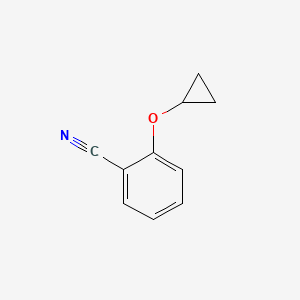![molecular formula C16H15N5S2 B13355370 2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that incorporates a quinoline moiety, a triazole ring, and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with hydrazine to form the triazole ring. Subsequent reactions with sulfur-containing reagents lead to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline and triazole rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The propyl group and the methyl sulfide moiety can be substituted with other alkyl or aryl groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: It can be used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of propyl [6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. In biological systems, it can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the death of bacterial cells . In cancer cells, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds have the thiadiazole ring and are used in various medicinal and industrial applications
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
特性
分子式 |
C16H15N5S2 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
3-(propylsulfanylmethyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15N5S2/c1-2-9-22-10-14-18-19-16-21(14)20-15(23-16)13-8-7-11-5-3-4-6-12(11)17-13/h3-8H,2,9-10H2,1H3 |
InChIキー |
SXYCNFXWAAEBOR-UHFFFAOYSA-N |
正規SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)
![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)
![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)




![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
